The compound CRGDKGPDC is a peptide known for its applications in targeted drug delivery and tumor imaging. This peptide, often referred to as iRGD when in cyclic form (c(CRGDKGPDC)), plays a crucial role in enhancing the penetration of therapeutic agents into tumors by binding to specific receptors on tumor cells and blood vessels. The sequence consists of nine amino acids, with a notable disulfide bridge that stabilizes its structure, enabling it to interact effectively with integrin and neuropilin-1 receptors.
The iRGD peptide was initially derived from the RGD (arginine-glycine-aspartic acid) sequence, which is known for its ability to bind integrins. Research has shown that modifications to the RGD sequence, specifically the addition of the CRGDK motif, enhance its tumor-targeting capabilities. The peptide has been synthesized and evaluated in various studies for its effectiveness in cancer therapy and imaging applications .
CRGDKGPDC can be classified as a tumor-penetrating peptide due to its ability to facilitate drug delivery directly into tumor tissues. It falls under the category of bioactive peptides, which are short chains of amino acids that have a biological effect on living organisms. Its specific interactions with integrin receptors make it a valuable tool in targeted therapy and imaging.
The synthesis of CRGDKGPDC typically involves solid-phase peptide synthesis techniques, particularly Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a resin-bound peptide chain.
The molecular structure of CRGDKGPDC features a cyclic configuration stabilized by a disulfide bridge between two cysteine residues. This cyclic form enhances its stability and biological activity compared to linear peptides.
CRGDKGPDC undergoes specific biochemical reactions upon administration:
These reactions are critical for enhancing drug delivery efficiency and improving therapeutic outcomes in cancer treatment by increasing drug diffusion into tumors.
The mechanism by which CRGDKGPDC operates involves several key steps:
This multi-step process allows CRGDKGPDC to effectively transport therapeutic agents directly into tumor sites while minimizing systemic exposure.
CRGDKGPDC has several significant scientific applications:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3